Product packaging for Acetic acid;bicyclo[4.2.1]nonan-1-ol(Cat. No.:CAS No. 62243-38-3)

Acetic acid;bicyclo[4.2.1]nonan-1-ol

Cat. No.: B14531742
CAS No.: 62243-38-3
M. Wt: 200.27 g/mol
InChI Key: GMEHPFOVZIXWSG-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[4.2.1]nonan-1-ol is an organic compound with the molecular formula C11H20O3 . It features a bicyclo[4.2.1]nonane skeleton, a rigid bridged carbon framework of interest in synthetic and medicinal chemistry, esterified with an acetic acid group . This structure is a derivative of bicyclo[4.2.1]nonan-1-ol . While the specific biological activity and research applications of this exact compound are not fully detailed in the literature, its core structure is related to a class of bridged bicyclic molecules that are prominent in natural product research and drug discovery . For instance, the related bicyclo[3.3.1]nonane scaffold is a key structural motif found in numerous biologically active natural products and is extensively investigated for its potential in developing new anticancer chemotherapeutics . The presence of the hydroxyl group esterified to acetic acid makes this compound a potential intermediate or building block for the synthesis of more complex molecules, such as esters, polymers, or other functionalized derivatives. Researchers may utilize this compound as a model substrate in methodological studies, for the exploration of new chemical transformations, or as a precursor in the synthesis of novel materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O3 B14531742 Acetic acid;bicyclo[4.2.1]nonan-1-ol CAS No. 62243-38-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62243-38-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

acetic acid;bicyclo[4.2.1]nonan-1-ol

InChI

InChI=1S/C9H16O.C2H4O2/c10-9-5-2-1-3-8(7-9)4-6-9;1-2(3)4/h8,10H,1-7H2;1H3,(H,3,4)

InChI Key

GMEHPFOVZIXWSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC2(CCC(C1)C2)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.2.1 Nonan 1 Ol and Its Acetate Ester

Strategies for Constructing the Bicyclo[4.2.1]nonane Skeleton

The construction of the bicyclo[4.2.1]nonane core has been approached through several distinct strategies, including cycloaddition reactions, ring-closing metathesis, and carbene-mediated annulations. Each of these methods offers a unique pathway to this complex bridged system.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the rapid assembly of cyclic and bicyclic systems. In the context of the bicyclo[4.2.1]nonane skeleton, cobalt(I)-catalyzed [6π + 2π] cycloaddition has emerged as a particularly effective method.

One of the most effective methods for constructing the bicyclo[4.2.1]nonane skeleton is the cobalt(I)-catalyzed [6π + 2π] cycloaddition of cycloheptatrienes with various unsaturated partners like allenes and alkynes. nih.govsciforum.netacs.org This approach allows for the formation of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org A commonly employed catalytic system for this transformation is a three-component system consisting of Co(acac)₂ (dppe), Zn, and ZnI₂. nih.govacs.orgnih.govmdpi.commdpi.com

The reaction typically proceeds by treating a substituted cycloheptatriene, such as 2-tropylcyclohexanone or 1-benzoylcycloheptatriene, with a terminal alkyne or allene (B1206475) in the presence of the cobalt catalyst. nih.govmdpi.com These reactions are generally carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, affording the desired bicyclo[4.2.1]nonane derivatives in high yields. nih.govacs.orgmdpi.com For instance, the cycloaddition of 2-tropylcyclohexanone with terminal alkynes has been shown to produce substituted bicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 70-89%. nih.govacs.org One specific example is the synthesis of 2-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]ethyl acetate (B1210297), a derivative containing the core structure of interest. nih.govacs.org

Table 1: Examples of Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of Bicyclo[4.2.1]nonane Derivatives

Cycloheptatriene Derivative Unsaturated Partner Product Yield Reference
2-Tropylcyclohexanone Hept-1-yne 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone 88% nih.govacs.org
2-Tropylcyclohexanone 4-Phenylbut-1-yne 2-{7-[(E)-3-Phenylpropylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone 81% acs.org
2-Tropylcyclohexanone 4-Pentynenitrile 4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butanenitrile 87% nih.gov
1-Benzoylcycloheptatriene Hex-1-yne (7-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone and (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone 80-84% (as a mixture of regioisomers) mdpi.com

While cobalt(I)-catalyzed [6π + 2π] cycloaddition is a high-yielding method, controlling regioselectivity and stereoselectivity can be challenging. In the cycloaddition of 2-tropylcyclohexanone with allenes, the reaction often produces a 1:1 mixture of syn- and anti-stereoisomers. nih.govacs.org Similarly, the reaction of N-carbocholesteroxyazepine with terminal alkynes leads to the formation of two rotamers in a 1:1 ratio due to hindered rotation around the C-N bond. mdpi.com

In some cases, the reaction can also yield a mixture of regioisomers. For example, the cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes results in the formation of two regioisomers in a 1:1 ratio, which can be separated by column chromatography. mdpi.com The development of catalytic systems that offer greater control over both the regiochemical and stereochemical outcomes of these cycloaddition reactions remains an active area of research.

Ring-Closing Metathesis (RCM) Approaches to Bicyclo[4.2.1]nonane Architectures

Ring-closing metathesis (RCM) has become a powerful and versatile tool in modern organic synthesis for the construction of cyclic and bicyclic systems, including the bicyclo[4.2.1]nonane skeleton. nih.govacs.orgacs.orgresearchgate.net This approach often involves the synthesis of a diene-containing precursor, which is then subjected to a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, to effect the ring closure. thieme-connect.com

One strategy involves the stereoselective construction of the bicyclo[4.2.1]nonan-9-one core from a functionalized intermediate with the necessary cis-stereochemistry. acs.orgacs.org This methodology can serve as a formal three-carbon ring expansion of cyclopentanones to access functionalized cyclooctanoids, with the bicyclo[4.2.1]nonane system acting as a key intermediate. nih.govacs.orgacs.org The RCM approach has also been successfully applied to the synthesis of bridged azabicycles, such as the 9-azabicyclo[4.2.1]nonane core, which is present in the marine toxin pinnamine. thieme-connect.com

The synthesis of the RCM precursors is a critical step. One effective method involves the reductive trans-diallylation of pyridines, followed by Boc protection, to yield the key heterocyclic precursors for the metathesis reaction. thieme-connect.com The subsequent RCM reaction using Grubbs' catalysts typically proceeds in excellent yields, ranging from 89-98%. thieme-connect.com

Carbene and Carbenoid-Mediated Annulations

Carbene and carbenoid-mediated reactions provide another avenue for the construction of the bicyclo[4.2.1]nonane framework, primarily through transannular insertion reactions.

Transannular carbene insertion reactions within pre-existing ring systems can be a highly effective strategy for the formation of bridged bicyclic compounds like bicyclo[4.2.1]nonanes. acs.orgacs.org This process involves the generation of a carbene or carbenoid within a medium-sized ring, which then undergoes an intramolecular C-H insertion across the ring to form a new carbon-carbon bond, thus creating the bicyclic structure.

For example, cyclohept-4-enylmethyl radicals can undergo transannular cyclization to yield the bicyclo[3.2.1]octane skeleton, and similarly, bicyclo[4.2.1]nonane can be obtained from cyclooct-4-enylmethyl radicals. rsc.org In a related approach, the formation of a carbene from an alkyne within a cycloheptyl ring can lead to a transannular C-H bond insertion, with the bicyclo[4.2.1]nonane being the major product. beilstein-journals.org The conformation of the ring and the orientation of the carbene precursor are crucial in determining the outcome of the reaction, with an axial orientation of the reactive intermediate favoring the transannular insertion. beilstein-journals.org

Dihalocarbene Additions to Precursor Systems and Subsequent Rearrangements

The synthesis of the bicyclo[4.2.1]nonane skeleton can be achieved through a ring expansion strategy involving the addition of a dihalocarbene to a suitable bicyclic olefin precursor, followed by a rearrangement of the resulting dihalocyclopropane adduct. chimia.ch This method provides a convenient pathway to higher homologues from readily available smaller ring systems. chimia.ch The general approach involves the reaction of a precursor such as bicyclo[3.2.1]octene-2 with a source of dihalocarbene, for instance, dibromocarbene (:CBr₂) or dichlorocarbene (B158193) (:CCl₂). chimia.ch

The initial step is the stereospecific addition of the carbene to the double bond of the precursor olefin, which forms a transient tricyclic dihalocyclopropane intermediate. chimia.ch Under the reaction conditions, this intermediate is often unstable and undergoes a spontaneous rearrangement. This process is driven by the release of ring strain and the formation of a more stable bicyclic system. For example, the addition of dibromocarbene to bicyclo[2.2.2]octene-2 results in a cyclopropane (B1198618) adduct that spontaneously rearranges to a 3,4-dibromobicyclo[3.2.2]nonene-2. chimia.ch

Applying this principle to achieve the target skeleton, bicyclo[3.2.1]octene-2 can serve as a precursor. The addition of a dihalocarbene to this system would generate a tricyclic intermediate which, upon rearrangement, expands the ring system to furnish the bicyclo[4.2.1]nonane framework. chimia.ch The stereochemical and electronic properties of the precursor and the carbene influence the reaction's outcome and the facility of the subsequent rearrangement. chimia.chacs.org

Precursor OlefinCarbeneIntermediateRearranged Product Skeleton
Bicyclo[2.2.2]octene-2:CBr₂Dibromotricyclo[4.2.1.0²˒⁴]nonaneBicyclo[3.2.2]nonene
Bicyclo[3.2.1]octene-2:CX₂ (X=Cl, Br)Dihalotricyclo[5.2.1.0²˒⁴]nonaneBicyclo[4.2.1]nonene
Norbornene:CCl₂Dichlorotricyclo[3.2.1.0²˒⁴]octaneBicyclo[3.2.1]octene

Skeletal Rearrangements and Ring Expansion Pathways

Skeletal rearrangements are powerful transformations in organic synthesis that allow for the conversion of one carbocyclic framework into another. These pathways are particularly important for accessing strained or complex bicyclic systems like bicyclo[4.2.1]nonane from more readily available isomers.

The isomerization of a bicyclo[3.2.2]nonane system to a bicyclo[4.2.1]nonane structure has been demonstrated as a viable synthetic route. This transformation involves the rearrangement of the carbon skeleton, effectively altering the bridging pattern of the molecule. A notable example is the conversion of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione to 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione. This isomerization can be induced by treating the bicyclo[3.2.2]nonane derivative with sodium acetate in refluxing ethanol. cdnsciencepub.com The reaction proceeds through an equilibrium process, and the presence of the bicyclo[4.2.1]nonane product can be confirmed by spectroscopic methods and isolation via fractional crystallization. cdnsciencepub.com

Radical-mediated rearrangements also provide a pathway between different bridged systems. For instance, bicyclo[2.2.2]oct-5-en-2-yl radicals, generated under radical-generating conditions, can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org This highlights the principle that transformations between these systems are feasible, driven by factors such as ring strain and the stability of the intermediates involved. escholarship.org

Acid-catalyzed and thermal rearrangements offer effective methods for manipulating bicyclic skeletons. The rearrangement of saturated hydrocarbons under the influence of Lewis acids is a well-established phenomenon. cur.ac.rw In the context of forming the bicyclo[4.2.1]nonane skeleton, acid-catalyzed solvolysis of appropriately functionalized precursors is particularly relevant. For example, the acetolysis of 4-cyclooctenylmethyl tosylate, followed by reduction, yields bicyclo[4.2.1]nonan-2-ol as a significant product, demonstrating the formation of the bicyclic system through a transannular reaction pathway initiated by acid. le.ac.uk

The specific acid used can direct the course of the rearrangement. Strong acids can protonate substrates, generating carbocationic intermediates that undergo skeletal shifts to relieve strain and form thermodynamically more stable products. thieme-connect.de An acid-catalyzed isomerization has been noted to accomplish the interconversion of a bicyclo[4.2.1]nonane diol, showcasing the utility of acid catalysis in manipulating this specific framework. vu.lt Similarly, bicyclo[2.2.2]octenone scaffolds can be transformed into diverse frameworks, including bicyclo[3.2.1]octanones, through acid- or heat-induced rearrangements. nih.gov

Starting SystemConditionsRearranged Product SkeletonReference
Bicyclo[3.2.2]nonane-dioneNaOAc, EtOH, RefluxBicyclo[4.2.1]nonane-dione cdnsciencepub.com
4-Cyclooctenylmethyl tosylateAcOH (Acetolysis)Bicyclo[4.2.1]nonan-ol le.ac.uk
Bicyclo[2.2.2]octenoneAcid/HeatBicyclo[3.2.1]octanone nih.gov

Intramolecular Cyclization Strategies for Polycyclic Construction

Intramolecular cyclization represents a highly efficient strategy for the construction of complex polycyclic molecules from acyclic or monocyclic precursors. thieme-connect.de This approach leverages the proximity of reacting functional groups within a single molecule to facilitate ring formation.

A powerful and specific method for synthesizing the bicyclo[4.2.1]nonane framework is the Cobalt(I)-catalyzed [6π + 2π] cycloaddition. In this reaction, a precursor such as 2-tropylcyclohexanone undergoes cycloaddition with various terminal alkynes. nih.govacs.org The reaction is typically catalyzed by a three-component system, such as Co(acac)₂(dppe)/Zn/ZnI₂, and proceeds under mild conditions to afford functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70-89%). nih.govacs.org These triene products can then be hydrogenated to yield the saturated bicyclo[4.2.1]nonane skeleton.

Another modern and versatile intramolecular cyclization technique is ring-closing metathesis (RCM). This method has been applied to construct an oxabicyclo[4.2.1]nonane core, a key feature in the natural product schindilactone A. beilstein-journals.org The strategy involves the use of a Grubbs-type catalyst to form the eight-membered ring of the bicyclic system from a diene precursor. beilstein-journals.org Radical cyclizations also offer a pathway to bicyclic systems, including the bicyclo[4.2.1]nonane skeleton, through transannular reactions. rsc.orgnih.gov

Cyclization StrategyPrecursor TypeCatalyst/ReagentProduct Skeleton
[6π + 2π] CycloadditionTropylcyclohexanone + AlkyneCo(acac)₂(dppe)/Zn/ZnI₂Bicyclo[4.2.1]nona-2,4,7-triene
Ring-Closing Metathesis (RCM)Diene-functionalized precursorGrubbs CatalystOxabicyclo[4.2.1]nonane
Radical CyclizationUnsaturated precursorRadical InitiatorBicyclo[4.2.1]nonane

Specific Synthesis and Derivatization of Bicyclo[4.2.1]nonan-1-ol and Acetic Acid;Bicyclo[4.2.1]nonan-1-ol

The synthesis of bicyclo[4.2.1]nonan-1-ol requires methods that can selectively introduce a hydroxyl group at the sterically hindered bridgehead position. Once the alcohol is obtained, standard esterification procedures can be employed to furnish the target acetate ester.

Direct hydroxylation of an unactivated bridgehead C-H bond is challenging. A more common and effective strategy involves the functionalization of a precursor ketone, such as bicyclo[4.2.1]nonan-9-one. The key step in this approach is the generation of a bridgehead enolate. nottingham.ac.uk The anti-Bredt nature of bridgehead enolates in small bicyclic systems makes them difficult to form, but it is feasible in the bicyclo[4.2.1]nonane system. nottingham.ac.uk

The bridgehead proton at C1 of bicyclo[4.2.1]nonan-9-one can be removed using a strong, non-nucleophilic base, such as a lithium amide, to generate the corresponding bridgehead enolate. This reactive intermediate can then be trapped with an oxidizing agent to install the hydroxyl group. Electrophilic oxygen sources like Davis' oxaziridine (B8769555) (e.g., N-(phenylsulfonyl)-3-phenyloxaziridine) are effective for the α-hydroxylation of enolates. nih.gov This two-step sequence—deprotonation to form the enolate followed by oxidation—provides a viable route to the target bridgehead alcohol, bicyclo[4.2.1]nonan-1-ol. nottingham.ac.uknih.gov

Enolate Formation: Bicyclo[4.2.1]nonan-9-one is treated with a strong base (e.g., KHMDS) to generate the C1 bridgehead enolate.

Oxidation: The enolate is reacted with an oxaziridine to introduce a hydroxyl group at the C1 position, yielding 1-hydroxybicyclo[4.2.1]nonan-9-one.

Reduction: The ketone at C9 is subsequently reduced to a methylene (B1212753) group using standard methods (e.g., Wolff-Kishner or Clemmensen reduction) to afford bicyclo[4.2.1]nonan-1-ol.

Following the synthesis of bicyclo[4.2.1]nonan-1-ol, the formation of its acetate ester, This compound , is a straightforward esterification. This can be accomplished by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). Alternatively, acid-catalyzed esterification (Fischer esterification) with acetic acid can be used, although this is an equilibrium process.

Esterification Protocols for this compound Synthesis

While specific literature detailing the direct synthesis of bicyclo[4.2.1]nonan-1-yl acetate from bicyclo[4.2.1]nonan-1-ol is not extensively documented in the reviewed sources, its preparation can be accomplished through standard and well-established esterification methods. These protocols involve the reaction of the alcohol, bicyclo[4.2.1]nonan-1-ol, with an acetylating agent.

One common and effective method is the use of acetic anhydride, often in the presence of a base such as pyridine or a tertiary amine. The base acts as a catalyst and scavenges the acetic acid byproduct. This approach has been successfully applied to similar bicyclic systems. For instance, the diacetate of a related compound, meso-9-oxabicyclo[4.2.1]nonane-2,5-diol, was formed by acetylation using acetic anhydride in pyridine. researchgate.net This suggests the viability of this method for the acetylation of bicyclo[4.2.1]nonan-1-ol.

Another potential route is the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the ester product, water is typically removed as it is formed.

A general representation of these reactions is presented in the table below.

Method Reactants Typical Reagents/Catalysts General Conditions
Acetylation Bicyclo[4.2.1]nonan-1-ol, Acetic AnhydridePyridine or other tertiary amineStirring at room temperature or gentle heating.
Fischer Esterification Bicyclo[4.2.1]nonan-1-ol, Acetic AcidConcentrated Sulfuric Acid (H₂SO₄)Reflux with removal of water.

Synthesis of Functionally Substituted this compound Analogues

The synthesis of functionally substituted analogues of bicyclo[4.2.1]nonan-1-yl acetate often employs strategies where the bicyclic skeleton is constructed concurrently with the introduction of desired functional groups, rather than through modification of a pre-existing bicyclo[4.2.1]nonan-1-ol core. A prominent methodology for achieving this is the cobalt-catalyzed [6π + 2π] cycloaddition. acs.org

This approach has been used to prepare a variety of new functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%). acs.org The reaction involves the cyclocodimerization of a tropyl derivative, such as 2-tropylcyclohexanone, with terminal alkynes that bear various functional groups, including esters, nitriles, and others. acs.orgnih.gov

A key example is the synthesis of 2-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]ethyl acetate. acs.orgnih.gov This compound, an acetate ester analogue, was prepared via the [6π + 2π] cycloaddition of 2-tropylcyclohexanone with an alkyne containing an ethyl acetate group. acs.orgnih.gov The reaction is catalyzed by a three-component system consisting of Co(acac)₂(dppe), Zn, and ZnI₂ in 1,2-dichloroethane (DCE) at 60 °C. acs.orgnih.gov This method provides a versatile route to a range of analogues by simply varying the substituted alkyne partner in the cycloaddition reaction. acs.org

The table below summarizes the synthesis of an acetate analogue and other functionally substituted bicyclo[4.2.1]nonane derivatives using this cobalt-catalyzed methodology.

Product Starting Materials Catalyst System Conditions Yield (%) Reference
2-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]ethyl acetate2-Tropylcyclohexanone, 4-Pentynyl acetateCo(acac)₂(dppe)/Zn/ZnI₂DCE, 60 °C, 20 h73 acs.orgnih.gov
4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butanenitrile2-Tropylcyclohexanone, 5-HexynenitrileCo(acac)₂(dppe)/Zn/ZnI₂DCE, 60 °C, 20 h87 nih.gov
2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone2-Tropylcyclohexanone, 1-Heptyne (as an allene precursor)Co(acac)₂(dppe)/Zn/ZnI₂DCE, 60 °C, 20 h88 acs.orgnih.gov
(8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone1-Benzoylcycloheptatriene, 1-HexyneCo(acac)₂(dppe)/Zn/ZnI₂C₂H₄Cl₂, 60 °C, 20 h84 (total) mdpi.com

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Acetic acid;bicyclo[4.2.1]nonan-1-ol, a comprehensive analysis of its ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, would provide unambiguous evidence of its connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals for both the bicyclo[4.2.1]nonane framework and the acetate (B1210297) group.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would show a complex set of multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the sixteen protons of the bicyclo[4.2.1]nonane skeleton. The bridgehead protons are expected to resonate at a slightly downfield position compared to the other methylene (B1212753) protons due to their unique electronic environment. A sharp singlet, characteristic of the acetyl methyl protons, would be observed around δ 2.0 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would display signals for all eleven carbon atoms in the molecule. The bicyclo[4.2.1]nonane core would show nine signals in the aliphatic region. The carbon atom bearing the acetate group (C-1) would be significantly deshielded and is expected to resonate in the range of δ 70-85 ppm. The acetate group itself would introduce two distinct signals: a carbonyl carbon (C=O) resonance around δ 170 ppm and a methyl carbon (CH₃) signal around δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the parent alcohol and general substituent effects. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bicyclo[4.2.1]nonane Protons1.0 - 2.5 (complex multiplets)-
Bicyclo[4.2.1]nonane Carbons-20 - 40
C1-H--
C1-70 - 85
Acetate CH₃~2.0 (singlet)~21
Acetate C=O-~170

Two-dimensional NMR experiments are crucial for assembling the molecular structure and determining the relative stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks within the bicyclo[4.2.1]nonane framework, allowing for the assignment of adjacent protons. youtube.comsdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between each proton and its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum. youtube.comsdsu.eduwikipedia.orgepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.eduwikipedia.orgepfl.ch For instance, correlations from the acetate methyl protons to the ester carbonyl carbon and to the C-1 of the bicyclic system would confirm the position of the ester linkage.

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration

While no specific X-ray diffraction data for this compound has been reported, this technique would provide the most definitive structural information if a suitable single crystal could be obtained. X-ray crystallography would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. nih.govacs.orgrsc.org This would also provide invaluable information about the preferred conformation of the bicyclo[4.2.1]nonane ring system in the crystalline form.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the region of 1735-1750 cm⁻¹. Other characteristic bands would include the C-O stretching vibrations of the ester group around 1230-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric), and the C-H stretching and bending vibrations of the aliphatic bicyclic framework below 3000 cm⁻¹. nih.govksu.edu.sacigrjournal.orgresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C backbone vibrations of the bicyclo[4.2.1]nonane skeleton would be expected to be strong in the Raman spectrum. The carbonyl stretch, while strong in the IR, would be weaker in the Raman spectrum. ksu.edu.sacigrjournal.orgresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H (alkane)Stretching2850-29602850-2960
C=O (ester)Stretching1735-1750 (Strong)1735-1750 (Weak)
C-O (ester)Asymmetric Stretching1230-1260 (Strong)Moderate
C-O (ester)Symmetric Stretching1000-1100 (Moderate)Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The PubChem database indicates the availability of a GC-MS spectrum for the parent alcohol, bicyclo[4.2.1]nonan-1-ol. nih.gov

For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. A characteristic fragmentation pattern for acetate esters would be expected. A prominent fragmentation pathway would be the loss of a neutral acetic acid molecule (60 Da) via a McLafferty-type rearrangement if sterically feasible, or through other mechanisms, leading to a peak at [M-60]⁺. Another common fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) to give a peak at [M-43]⁺, or the loss of the acetoxy group (CH₃COO•, 59 Da) resulting in a peak at [M-59]⁺. The base peak in the spectrum would depend on the relative stability of the resulting fragment ions. chemguide.co.uklibretexts.orgyoutube.commsu.edu

Conformational Landscape of Bicyclo[4.2.1]nonane Systems

The bicyclo[4.2.1]nonane ring system is a conformationally interesting bridged bicyclic system. Unlike the more rigid bicyclo[2.2.1]heptane system, the larger rings in bicyclo[4.2.1]nonane provide it with greater conformational flexibility. The bicyclo[4.2.1]nonane skeleton consists of a seven-membered ring and a five-membered ring sharing three carbon atoms.

Theoretical and Experimental Conformational Preferences

The bicyclo[4.2.1]nonane skeleton is a strained bicyclic system. Theoretical calculations and experimental studies, often on related systems like bicyclo[3.3.1]nonane, provide insight into its preferred geometries. The bicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair (cc), boat-chair (bc), and boat-boat (bb). vu.lt While the double chair conformation is often the most stable, substitutions can alter this preference. vu.lt For the bicyclo[4.2.1]nonane system, the conformational equilibrium is also complex. The introduction of substituents, such as the acetate group at the bridgehead C1 position in this compound, further influences the conformational energy landscape. Asymmetric synthesis often relies on chiral catalysts, such as those derived from amino alcohols, to control the formation of specific conformers and stereoisomers. ru.nl

Analysis of Transannular Interactions and Ring Strain

Ring strain in bicyclic systems like bicyclo[4.2.1]nonane is a composite of angle strain, torsional strain, and steric (transannular) strain. libretexts.org The unique geometry of the bicyclo[4.2.1]nonane skeleton can lead to significant transannular interactions, which are steric repulsions between atoms across the rings. libretexts.orguni-due.de These interactions are particularly pronounced in medium-sized rings. uni-due.de For instance, density functional theory (DFT) calculations have been used to evaluate the high ring strain in proposed trans-fused bicyclo[4.2.1]nonane intermediates in biosynthetic pathways, deeming them implausible. nih.gov The formation of the bicyclo[4.2.1]nonane skeleton through radical cyclisations from cyclo-oct-4-enylmethyl radicals is a known synthetic route, highlighting the thermodynamic drivers that overcome this inherent strain. rsc.org The strain within the bicyclic system is a key factor controlling reaction pathways, such as carbocation rearrangements. nih.gov

Dynamic Conformational Behavior and Energy Barriers

The different conformations of bicyclo[4.2.1]nonane and its derivatives can interconvert, and the energy barriers associated with these processes dictate their dynamic behavior. In related bicyclic systems, high energy barriers (75–80 kJ mol⁻¹) for conformational processes have been reported. researchgate.net Computational studies on biosynthetic pathways involving bicyclo[4.2.1]nonane intermediates have identified high energy barriers (>25 kcal mol⁻¹) for certain skeletal rearrangements, indicating that such steps are unlikely to occur spontaneously at ambient temperatures without enzymatic catalysis. nih.gov The presence of propeller-like orientations of substituent groups can also lead to high energy barriers, sometimes allowing for the separation of atropisomers. researchgate.net

Isomerism in Bicyclo[4.2.1]nonane Derivatives

The non-planar and substituted nature of the bicyclo[4.2.1]nonane ring system gives rise to various forms of isomerism, which are critical to the molecule's identity and function.

Regioisomers and Stereoisomers (Syn/Anti, E/Z Configurations)

The synthesis of bicyclo[4.2.1]nonane derivatives often yields a mixture of isomers. For example, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions to form substituted bicyclo[4.2.1]nona-2,4-dienes can produce a 1:1 mixture of syn- and anti-stereoisomers. acs.org The stereochemical assignments for these isomers can be confirmed using techniques like 2D NOESY NMR spectroscopy and single-crystal X-ray diffraction. acs.org

In reactions involving the formation of exocyclic double bonds on the bicyclo[4.2.1]nonane framework, E/Z isomerism is observed. For instance, chromium(0)-promoted [6π+2π] cycloadditions of allenes can produce mixtures of E and Z isomers. nih.gov The ratio of these isomers can sometimes be influenced by reaction conditions, such as the rate of reagent addition. nih.gov The orientation of substituents is often described as syn (on the same side) or anti (on opposite sides) relative to a specific bridge or face of the molecule. acs.orgle.ac.uk

Table 1: Isomerism in Bicyclo[4.2.1]nonane Derivatives
Isomer TypeDescriptionExample Reaction/ContextObserved Ratios
Syn/Anti StereoisomersRelative orientation of substituents with respect to the bicyclic framework.Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes. acs.org~1:1 mixture of syn and anti isomers. acs.org
E/Z IsomersConfiguration around a double bond, typically exocyclic to the ring system.Chromium(0)-promoted [6π+2π] cycloaddition of arylallenes with cycloheptatriene. nih.govCan be inseparable mixtures (e.g., 50:50) or influenced by reaction conditions (e.g., 85:15). nih.gov
RegioisomersDifferent constitutional isomers formed by reaction at different positions.Cycloaddition of arylallenes, leading to 8-type or 9-type regioisomers. nih.govHighly selective (>97:3) for 8-type isomers under certain conditions. nih.gov

Chiral Aspects and Asymmetric Synthesis Strategies

The bicyclo[4.2.1]nonane skeleton is inherently chiral if appropriately substituted. The synthesis of a specific enantiomer, known as asymmetric synthesis, is a significant goal in modern organic chemistry. springernature.com This is often achieved using chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction. snnu.edu.cnnih.gov

Strategies for the asymmetric synthesis of chiral alcohols, which could be precursors to compounds like this compound, often involve the use of chiral oxazaborolidine catalysts for the reduction of prochiral ketones. ru.nl Furthermore, metal-mediated [6π+2π] cycloadditions involving chiral allenes have been proposed as a potential route to optically active bicyclo[4.2.1]nonane ring systems. nih.gov The development of novel chiral ligands, such as those based on cyclopentadienyl (B1206354) (Cpx) complexes, has expanded the toolbox for asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereocontrol. snnu.edu.cn

Theoretical and Computational Chemistry of Bicyclo 4.2.1 Nonane Systems

Electronic Structure and Energetic Characterization

Computational chemistry offers powerful tools to characterize the fundamental electronic structure and energetics of bicyclo[4.2.1]nonane and its derivatives. Through sophisticated calculations, researchers can determine molecular geometries, energies, and conformational stabilities, providing a foundational understanding of the system's behavior.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are instrumental in optimizing the molecular geometries and determining the energies of bicyclic systems. These methods solve the electronic structure of the molecule to predict its properties from first principles.

A notable application of DFT is in the study of complex reaction pathways where bicyclo[4.2.1]nonane skeletons are formed as intermediates. For instance, in the proposed biosynthesis of Peniroquesine, DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to investigate the energetics of a multistep carbocation cascade. nih.govacs.org These calculations revealed that the formation of a cis-fused bicyclo[4.2.1]nonane carbocation intermediate (IM10) is a critical step. nih.gov The study highlighted the significance of ring strain; a proposed trans-fused bicyclo[4.2.1]nonane intermediate was found to be implausibly high in ring strain and could not be optimized, indicating its unlikelihood in the reaction pathway. nih.govacs.org

The relative energies of key intermediates in this proposed biosynthetic pathway were calculated, demonstrating the stability of certain structures and the high energy of others.

Table 1: Calculated Relative Gibbs Free Energies of Intermediates in a Proposed Biosynthetic Pathway

IntermediateDescriptionRelative Gibbs Free Energy (kcal/mol)
IM8bPrecursor to bicyclic system-12.8
IM9Stable tertiary carbocation-28.2
IM10cis-fused bicyclo[4.2.1]nonane skeleton(Energy relative to IM9 not specified)

Data sourced from a DFT study on the Peniroquesine biosynthetic pathway. acs.org

The bicyclo[4.2.1]nonane system, while less flexible than monocyclic rings, can still adopt several conformations. Computational methods are essential for identifying these conformers and determining their relative stabilities.

Specialized computational techniques, such as the low-mode search (LMOD) method, have been developed for the efficient conformational analysis of cyclic and bicyclic molecules. wustl.edu These methods explore the potential energy surface of a molecule to locate various energy minima, which correspond to stable conformers, without requiring manual definition of rotatable bonds. wustl.edu

While specific conformational studies on the parent bicyclo[4.2.1]nonane are not extensively detailed in the literature, analysis of the closely related bicyclo[3.3.1]nonane system provides relevant insights. This system can exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org Computational studies, including DFT calculations, are used to determine the energetic landscape of these conformations and how substitutions on the bicyclic framework can alter the conformational preference. rsc.org

Table 2: Principal Conformations of Bicyclo[X.Y.Z]nonane Systems

ConformationSymmetry (typical)Description
Twin-Chair (CC)C2vBoth six-membered rings adopt a chair conformation. Generally the most stable.
Boat-Chair (BC)CsOne six-membered ring is in a boat form, the other in a chair form.
Twin-Boat (BB)C2Both six-membered rings adopt a boat conformation. Generally the least stable due to steric factors.

Based on conformational studies of the related bicyclo[3.3.1]nonane system. rsc.org

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

By modeling reaction pathways, computational chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate—and calculate the activation energy (the energy difference between the reactants and the transition state). This information is crucial for understanding reaction kinetics.

In the study of the Peniroquesine biosynthesis, DFT calculations were employed to elucidate the transition states and activation energies for the formation and rearrangement of the bicyclo[4.2.1]nonane intermediate. nih.govacs.org The calculations revealed a very high activation energy barrier of over 25 kcal/mol for the key cyclization step (IM9 → TS_9–10) that forms the bicyclic skeleton, suggesting this step is unlikely to occur spontaneously at ambient temperatures and likely requires enzymatic catalysis. nih.govacs.org Conversely, a subsequent ring-spanning 1,3-hydride shift was found to have a very small activation energy of only 5.2 kcal/mol, indicating a rapid rearrangement. nih.gov

Table 3: Calculated Activation Energies for Key Mechanistic Steps

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
IM9 → TS_9–10Formation of bicyclo[4.2.1]nonane skeleton> 25
IM11 → IM12Ring-spanning 1,3-Hydride Shift5.2

Data sourced from a DFT study on the Peniroquesine biosynthetic pathway. nih.gov

Many chemical reactions can yield multiple products, differing in their stereochemistry or regiochemistry. Computational studies can predict the favored product by comparing the activation energies of the different reaction pathways. The pathway with the lowest energy barrier is kinetically favored and will lead to the major product.

The formation of chiral bicyclo[4.2.1]nonane skeletons via asymmetric [8+4] cycloaddition reactions has been studied using DFT calculations to understand the origins of enantioselectivity. rsc.org By modeling the transition states leading to different stereoisomers, researchers can determine which pathway is energetically preferred, thus explaining the observed experimental outcomes. Similarly, cobalt-catalyzed [6π + 2π] cycloaddition reactions to form substituted bicyclo[4.2.1]nona-2,4,7-trienes can produce a mixture of regioisomers. researchgate.net Computational modeling of the reaction mechanism can help rationalize the observed product ratios or guide the development of more selective catalysts.

Advanced Aromaticity Concepts in Bridged Systems

Aromaticity is a concept traditionally associated with planar, cyclic, conjugated molecules that follow Hückel's rule. However, the concept has been expanded to include non-planar and even saturated systems. Bridged bicyclic structures like bicyclo[4.2.1]nonane are typically saturated alkanes and therefore not aromatic in the classical sense.

However, theoretical concepts such as "bicycloaromaticity" have been proposed, exploring the possibility of aromatic stabilization across a bicyclic framework, though this has yet to be demonstrated experimentally in a simple organic molecule.

A primary computational tool for assessing aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS). This method involves placing a "ghost" atom at the center of a ring (or cage) and calculating the magnetic shielding at that point. A large negative NICS value is indicative of aromatic character (a diamagnetic ring current), while a large positive value suggests anti-aromaticity (a paramagnetic ring current). For a saturated, non-aromatic system like bicyclo[4.2.1]nonane, NICS values near zero would be expected. If unsaturation were introduced into the bicyclo[4.2.1]nonane framework, NICS calculations could be used to probe the degree of aromatic or anti-aromatic character in its rings.

Investigations into Ground-State Moebius Aromaticity in Cationic Bicyclo[4.2.1]nona-2,4,7-triene Derivatives

The concepts of Hückel and Möbius aromaticity describe the electronic stabilization of cyclic, conjugated systems. While Hückel's rule applies to planar systems with [4n+2] π-electrons, Möbius aromaticity can occur in systems with a phase inversion in the cycle of p-orbitals, leading to stabilization for systems with [4n] π-electrons. researchgate.net The bicyclo[4.2.1]nona-2,4,7-trienyl cation has been a focal point of research as a potential model for ground-state Möbius aromaticity. acs.orgacs.org

Theoretical studies have explored whether the C₉H₉⁺ cation derived from bicyclo[4.2.1]nona-2,4,7-triene can adopt a geometry that allows for a Möbius-type overlap of its p-orbitals. tue.nl This system is of particular interest because the bicyclic framework could potentially enforce the necessary twist in the π-system that is required for Möbius aromaticity. illinois.edu Early investigations focused on generating these carbocations in superacid media to study their structure and electronic properties through techniques like NMR spectroscopy. tue.nl

Research by Gillissen and Buck involved the investigation of 6-hydroxy selenide (B1212193) derivatives of bicyclo[4.2.1]nona-2,4,7-triene in superacid media. tue.nl The goal was to generate the corresponding C₁₀ carbocations to probe for Möbius aromaticity. However, the experiments demonstrated that neighboring group participation by the selenium atom prevented the formation of the desired free carbocations. Instead, the reactions led to the formation of exocyclic olefins and selenenyl cations, followed by rearrangement. tue.nl This highlights the experimental challenges in creating and observing these specific cationic systems to validate theoretical predictions.

Computational studies have provided further insight where experiments are challenging. Theoretical models can calculate the stability, geometry, and magnetic properties (such as Nucleus-Independent Chemical Shift - NICS) of these cations to assess their aromatic character. For a system to be considered Möbius aromatic, it should exhibit significant stabilization energy, bond length equalization, and magnetic properties indicative of a diamagnetic ring current, consistent with a 4n π-electron count. illinois.edu

Table 1: Theoretical Criteria for Aromaticity in Cyclic Systems
Aromaticity TypeElectron Count RuleTopological FeatureKey Characteristics
Hückel[4n+2] π-electronsPlanar, continuous loop of p-orbitalsThermodynamic stability, bond length equalization, diamagnetic ring current
Möbius[4n] π-electronsSingle twist (phase inversion) in the p-orbital arrayThermodynamic stability, chiral nature, unique magnetic properties

Quantitative Structure-Property Relationships (QSPR) in Bicyclo[4.2.1]nonane Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.orgnih.gov These models establish a correlation between calculated molecular descriptors and an experimentally measured property. nih.gov For the bicyclo[4.2.1]nonane class of compounds, QSPR could be a powerful tool for predicting properties without the need for extensive synthesis and testing.

A QSPR study on bicyclo[4.2.1]nonane derivatives would involve several key steps:

Data Set Selection: A diverse set of bicyclo[4.2.1]nonane derivatives with known experimental properties (e.g., boiling point, solubility, biological activity) would be compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Relevant descriptors for the bicyclo[4.2.1]nonane system would include:

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Wiener index or Zagreb indices.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, including molecular surface area and volume.

Quantum-Chemical Descriptors: Properties derived from quantum mechanical calculations, such as dipole moment, orbital energies (HOMO/LUMO), and partial atomic charges.

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

For example, a QSPR model could be developed to predict the chromatographic retention time of various substituted bicyclo[4.2.1]nonan-1-ols. The model might find that retention time is strongly correlated with the octanol-water partition coefficient (logP) and the solvent-accessible surface area.

Table 2: Hypothetical QSPR Data for Bicyclo[4.2.1]nonan-1-ol Derivatives
Derivative (Substituent at C-9)Molecular Weight (g/mol)Calculated logPPolar Surface Area (Ų)Predicted Property (e.g., Receptor Affinity Ki)
-H140.222.1020.23Low
-CH₃154.252.5520.23Moderate
-OH156.221.6540.46High
-Cl174.672.8020.23Moderate-High

Such models are valuable in materials science and drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby saving time and resources. scribd.com

Role in Advanced Organic Synthesis and Materials Science

Acetic Acid;Bicyclo[4.2.1]nonan-1-ol as a Synthetic Intermediate and Building Block

The bicyclo[4.2.1]nonane skeleton, and by extension its functionalized derivatives like the acetate (B1210297) ester, are pivotal intermediates in synthetic chemistry. The defined spatial arrangement of the bicyclic system allows for precise manipulation and elaboration, enabling pathways to complex molecular targets.

The bicyclo[4.2.1]nonane framework is a key structural element in a variety of biologically active terpenoids. mdpi.commdpi.com Consequently, derivatives such as bicyclo[4.2.1]nonan-1-ol and its corresponding acetate are valuable starting points or synthetic targets en route to these natural products. The development of synthetic methodologies to construct this skeleton, such as cobalt-catalyzed [6π + 2π] cycloaddition reactions, has expanded the accessibility of these crucial intermediates. mdpi.comresearchgate.net

Several important terpenoids and their metabolites that feature this structural core exhibit significant biological activities, including pronounced antitumor properties. mdpi.commdpi.com The synthesis of these molecules often relies on strategies that can efficiently assemble the bicyclo[4.2.1]nonane core early in the sequence. For instance, the neurotrophic diterpenoid Vibsatin A contains a bridged bicyclo[4.2.1]nonane skeleton, and synthetic approaches have utilized gold(I)-catalyzed cyclization as a key step to forge this framework. acs.org

Table 1: Examples of Natural Products Containing the Bicyclo[4.2.1]nonane Core

Natural ProductClassNoted Biological Activity
MediterraneolsTerpenoidAntitumor mdpi.com
LongifoleneTerpenoid-
CulmorinTerpenoid MetaboliteAntitumor mdpi.com
SecolongifolenediolTerpenoid MetaboliteAntitumor mdpi.com
Vibsatin AVibsane-type DiterpenoidNeurotrophic acs.orgsci-hub.st

Beyond natural product synthesis, the bicyclo[4.2.1]nonane scaffold is utilized to create analogs of biologically active molecules for use in chemical biology and medicinal chemistry. The rigid framework allows for the systematic exploration of how the spatial orientation of functional groups affects biological function.

Derivatives of this bicyclic system have been investigated for their therapeutic potential. For example, compounds incorporating the bicyclo[4.2.1]nonane system have been disclosed in patent literature as potential agents for treating infections caused by the Flaviviridae family of viruses, which includes Hepatitis C. google.com Furthermore, synthetic studies have shown that certain functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes exhibit cytotoxic effects against various tumor cell lines, highlighting the potential of this scaffold in developing new anticancer agents. acs.org The ability to modify the core structure, for instance through acylation to form the acetate ester, allows for the fine-tuning of properties like solubility and cell permeability, which are critical for biological applications.

Applications in Supramolecular Chemistry (e.g., Ion Receptors, Molecular Tweezers)

The application of the bicyclo[4.2.1]nonane skeleton in supramolecular chemistry is an emerging area. The conformational rigidity of this framework is a desirable feature for designing host molecules such as ion receptors or molecular tweezers, where a well-defined three-dimensional cavity is necessary for selective guest binding. vulcanchem.com

While research into supramolecular applications of the bicyclo[4.2.1]nonane system is less extensive than for related skeletons like bicyclo[3.3.1]nonane, the principles are analogous. The related bicyclo[3.3.1]nonane framework has been successfully employed to create unique V-shaped scaffolds. vu.lt By attaching recognition motifs (e.g., hydrogen bond donors/acceptors or aromatic surfaces) to this rigid core, chemists can construct complex host molecules. rsc.org These molecules can form pre-programmed, self-assembling tubular structures or act as receptors for specific ions or small molecules. vu.lt The defined geometry of the bicyclo[4.2.1]nonane system presents a similar opportunity for creating bespoke molecular containers and sensors.

Potential for Development of Novel Polymeric Materials and Polymer Intermediates

The bicyclo[4.2.1]nonane ring system holds potential for applications in materials science as a monomer or an intermediate for polymers with unique properties. The incorporation of rigid, bulky bicyclic structures into a polymer backbone can significantly influence the material's thermal and mechanical properties, such as increasing the glass transition temperature (Tg).

One established route to such polymers is through Ring-Opening Metathesis Polymerization (ROMP). While direct ROMP of bicyclo[4.2.1]nonan-1-ol or its acetate is not feasible, the alcohol can serve as a precursor to a polymerizable monomer. Dehydration of the alcohol would yield bicyclo[4.2.1]nonene isomers, which could then undergo ROMP to produce polymers with the bicyclic unit as a repeating feature in the backbone. The ROMP of various bicyclic olefins is a well-established technique for producing a wide array of functional polymers. researchgate.netbeilstein-journals.org

Additionally, studies have described the synthesis of bifunctional bridgehead derivatives of related bicyclic systems, including the isomerization of a bicyclo[3.2.2]nonane system to a bicyclo[4.2.1]nonane structure, specifically for the purpose of creating polymer intermediates. cdnsciencepub.comcdnsciencepub.com These bifunctional monomers, such as diols or dicarboxylic acids featuring the bicyclic core, can be used in step-growth polymerizations to produce polyesters or polyamides with enhanced thermal stability and rigidity.

Future Prospects and Emerging Research Areas

Development of Green and Sustainable Synthetic Routes to Bicyclo[4.2.1]nonane Acetates

The principles of green and sustainable chemistry are increasingly guiding synthetic strategies across all areas of chemical research. For bicyclo[4.2.1]nonane acetates, future efforts are geared towards developing more environmentally benign and efficient synthetic methodologies. Current approaches often rely on multi-step sequences that can generate significant waste.

One promising avenue is the use of "ecocatalysts" derived from natural and biosourced materials. mdpi.com For instance, methodologies developed for the synthesis of cyclic oxyterpenes using catalysts derived from Mn-rich water lettuce or functionalized coffee grounds could be adapted for the synthesis of bicyclo[4.2.1]nonane precursors. mdpi.com These catalysts operate under mild conditions and reduce the reliance on hazardous reagents. mdpi.com

Another key area is the advancement of catalytic cycloaddition reactions, which are effective for constructing the bicyclo[4.2.1]nonane skeleton. mdpi.com Cobalt-catalyzed [6π + 2π] cycloaddition reactions of 1,3,5-cycloheptatriene derivatives with various alkynes have proven to be an efficient method for creating functionalized bicyclo[4.2.1]nonanes. mdpi.comacs.org Future research will likely focus on replacing or improving these catalysts to enhance their sustainability, for example, by using more earth-abundant metals or developing recyclable catalytic systems.

Ring-closing metathesis (RCM) presents another powerful tool for assembling the bicyclo[4.2.1]nonane skeleton stereoselectively. nih.gov The development of new, more efficient, and selective ruthenium-based catalysts for RCM continues to be a major goal, aiming to reduce catalyst loading and improve tolerance to various functional groups, which is essential for synthesizing complex acetate (B1210297) derivatives.

The table below summarizes potential green synthetic strategies applicable to bicyclo[4.2.1]nonane derivatives.

Synthetic Strategy Green Chemistry Principle Potential Application to Bicyclo[4.2.1]nonane Acetates Reference
EcocatalysisUse of renewable feedstocks, safer solvents, and catalystsSynthesis of precursors from natural products like β-pinene using catalysts from water lettuce or coffee grounds. mdpi.com
Catalytic CycloadditionAtom economy, catalysisCobalt-catalyzed [6π + 2π] cycloaddition to form the core skeleton with high efficiency and functional group tolerance. mdpi.comacs.org
Ring-Closing MetathesisCatalysis, high selectivityStereoselective formation of the bicyclic system from functionalized cyclopentanones. nih.gov
Transannular Radical CyclizationHigh efficiency, novel bond formationConstruction of the bicyclo[4.2.1]nonane core from cyclo-oct-4-enylmethyl radicals. rsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique strained structure of the bicyclo[4.2.1]nonane system offers opportunities for discovering novel chemical reactions and reactivity patterns. The bridgehead position of the acetate group in acetic acid;bicyclo[4.2.1]nonan-1-ol can significantly influence the molecule's stability and reactivity, paving the way for new transformations.

Future research will likely explore transannular reactions, where a bond is formed across the ring system. Transannular radical cyclizations have already been shown to produce the bicyclo[4.2.1]nonane skeleton from cyclo-oct-4-enylmethyl radicals. rsc.org Investigating similar reactions initiated by other reactive intermediates could lead to new synthetic pathways.

Furthermore, the electrophilic activation of related bicyclo[4.2.1]nonatrienes has been shown to yield complex tricyclic products with high regio- and stereoselectivity. researchgate.net Applying these activation methods to acetate-substituted bicyclo[4.2.1]nonanes could unlock access to novel and structurally diverse molecular architectures. Strain-release transformations, such as those demonstrated with related bicyclo[4.1.1]octane systems, could also be a fruitful area. A rhodium-catalyzed enantioselective C-C bond activation and subsequent rearrangement could transform bicyclic precursors into enantioenriched bicyclo[4.2.1] scaffolds. snnu.edu.cn

Leveraging Machine Learning and Artificial Intelligence in Bicyclo[4.2.1]nonane Chemistry

AI/ML Application Description Potential Impact on Bicyclo[4.2.1]nonane Chemistry Reference
AI RetrosynthesisAlgorithms propose synthetic routes by deconstructing target molecules.Faster development of efficient and innovative syntheses for complex bicyclo[4.2.1]nonane derivatives. chemcopilot.com
Reaction OptimizationML models predict the outcome of reactions under various conditions.Reduces the need for trial-and-error experimentation, saving time and resources in synthesizing target compounds. technologynetworks.compharmaadvancement.com
Property PredictionModels predict physicochemical and biological properties of new molecules.Prioritizes the synthesis of bicyclo[4.2.1]nonane derivatives with desired therapeutic or material properties. nih.gov
Structural ElucidationML-assisted analysis of spectroscopic data (e.g., NMR) to determine molecular structure.Rapid and accurate identification of novel, complex bicyclo[4.2.1]nonane-based natural products or synthetic products. acs.org

Expanding the Scope of Bicyclo[4.2.1]nonane-Based Molecular Design and Scaffold Diversification

The bicyclo[4.2.1]nonane skeleton is a key structural element in several important terpenoids and natural products with pronounced biological activity. mdpi.com This makes it an attractive scaffold for medicinal chemistry and drug discovery. This compound serves as a foundational structure that can be elaborated into a diverse library of compounds for biological screening.

Future work will focus on scaffold diversification, using the bicyclic core as a starting point to build molecules with varied three-dimensional shapes and functional group displays. The development of efficient methods to synthesize functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes is a step in this direction, as these compounds can serve as precursors for a wide range of biologically active molecules. mdpi.comacs.org The synthesis of derivatives containing different functional groups, such as nitriles, esters, and ketones, has already been demonstrated. nih.gov

The ultimate goal is to design and synthesize novel bicyclo[4.2.1]nonane derivatives that can interact with specific biological targets. For example, some substituted bicyclo[4.2.1]nonanes have shown cytotoxic effects on tumor cell lines, highlighting their potential as anticancer agents. acs.org By systematically modifying the scaffold and its substituents, researchers can perform structure-activity relationship (SAR) studies to optimize their therapeutic properties. This targeted design approach is crucial for developing new and effective pharmaceutical drugs based on this unique carbocyclic framework. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare bicyclo[4.2.1]nonan-1-ol derivatives with acetic acid?

  • Methodological Answer : Acid-catalyzed rearrangements are a key approach. For example, TsOH (p-toluenesulfonic acid) in acetic acid facilitates the rearrangement of tertiary bicyclic alcohols to bicyclo[3.2.1]octene derivatives. This method requires precise control of acid stoichiometry (catalytic vs. stoichiometric) to influence product distribution . Additionally, cycloaddition reactions (e.g., dichloroketene with cyclopentene derivatives) followed by zinc/acetic acid reduction can generate bicyclic ketones, which are precursors for alcohols like bicyclo[4.2.1]nonan-1-ol .

Q. How can the structural identity and purity of acetic acid;bicyclo[4.2.1]nonan-1-ol be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming bicyclic frameworks and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry for novel derivatives. Purity is assessed via HPLC or GC-MS, with USP-grade acetic acid (36–37% concentration) ensuring reagent consistency .

Q. What are the standard protocols for characterizing reaction intermediates in bicyclo[4.2.1]nonan-1-ol synthesis?

  • Methodological Answer : Intermediates like spiro-oxiranes or bicyclic ketones are isolated using column chromatography and characterized via FT-IR (to track carbonyl or epoxide groups) and TLC for reaction progress. For reproducibility, experimental sections must detail solvent ratios, temperature, and catalyst loading per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid strength, temperature) influence the stereochemical outcomes of bicyclo[4.2.1]nonan-1-ol derivatives?

  • Methodological Answer : Acid strength dictates reaction pathways. Catalytic TsOH in acetic acid favors non-conjugated bicyclo[3.2.1]octenones, while stoichiometric TsOH drives conjugation via aldol cyclization. Kinetic studies (e.g., quenching reactions at intervals) and computational modeling (DFT) can map energy barriers for competing pathways .

Q. What strategies resolve contradictions in product distributions reported for bicyclo[4.2.1]nonan-1-ol synthesis?

  • Methodological Answer : Contradictions often arise from minor variations in substrate purity or reaction setup. Control experiments (e.g., repeating with rigorously dried solvents or molecular sieves) isolate variables. Cross-referencing NMR data with literature (e.g., bicyclo[3.3.1]nonan-9-one derivatives) helps validate unexpected products .

Q. How can researchers optimize the regioselectivity of esterification between bicyclo[4.2.1]nonan-1-ol and acetic acid?

  • Methodological Answer : Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification are typical. Regioselectivity is tuned by steric effects: bulky substituents on the bicyclic alcohol favor esterification at less hindered hydroxyl groups. Monitoring via ¹H NMR (disappearance of -OH peaks) quantifies conversion efficiency .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in molarity calculations during acetic acid titration (e.g., 13.6% error)?

  • Methodological Answer : Systematic errors (e.g., endpoint overshooting) are mitigated via multiple trials and calibrated equipment. Using a pH meter instead of phenolphthalein improves precision. Statistical tools (e.g., Grubbs’ test) identify outliers, while error propagation formulas quantify uncertainty in final molarity .

Q. What guidelines ensure reproducibility in publishing bicyclo[4.2.1]nonan-1-ol synthesis protocols?

  • Methodological Answer : Follow Beilstein Journal standards: provide detailed synthetic procedures (solvent volumes, catalyst grades), deposit spectral data in supplementary materials, and cite prior work (e.g., bicyclo[2.2.1]heptane-1-carboxylic acid protocols). Use IUPAC nomenclature and avoid undefined acronyms .

Tables for Key Data

Reaction Condition Product Key Reference
Catalytic TsOH in acetic acidNon-conjugated bicyclo[3.2.1]octenones
Stoichiometric TsOH in acetic acidConjugated tricyclic ketones
Zn/Acetic acid reductionBicyclic ketones → alcohols
Analytical Technique Application Example Data
¹H NMRBicyclic framework validationδ 1.2–2.5 ppm (bridgehead protons)
X-ray crystallographyStereochemical resolutionCCDC deposition number
GC-MSPurity assessmentRetention time: 8.2 min

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